- Suzuki-Miyaura cross-couplings of secondary allylic boronic estersChemical Communications (Cambridge, 2012, 48(9), 1230-1232,
Cas no 94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)
94242-85-0 structure
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Properties
Names and Identifiers
-
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
- Methyl boronic acid pinacol ester
- Methylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2,4,4,5,5-pentamethyl-
- AK101378
- MethylboronicAcidPinacolEster
- FCH922926
- EBD214633
- MB06754
- PENTAMETHYL-1,3,2-DIOXABOROLANE
- BC000818
- SY025061
- AB0009840
- ST2403630
- AX8232917
- P2602
- J3.564.400H
- (4,4,5,5-Tetramethyl-1,3,2-diox
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (ACI)
- Pinacol, cyclic methaneboronate (6CI)
- 94242-85-0
- CS-W018635
- EN300-316299
- AKOS006343549
- SCHEMBL14399
- 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DS-2394
- DTXSID00471933
- C7H15BO2
- MFCD09027082
- AC-33927
- +Expand
-
- MFCD09027082
- FOQJHZPURACERJ-UHFFFAOYSA-N
- 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3
- O1C(C)(C)C(C)(C)OB1C
Computed Properties
- 142.11651g/mol
- 0
- 0
- 2
- 0
- 142.11651g/mol
- 142.11651g/mol
- 18.5Ų
- 10
- 127
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 1.70840
- 18.46000
- 1.4003 (20 ºC)
- 35°C/20mmHg(lit.)
- No data available
- 31.3±18.7 ºC,
- No data available
- 0.88±0.1 g/cm3 (20 ºC 760 Torr),
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Security Information
- GHS02
- H303+H313+H333
- 3272
- H226
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- warning
- 0-10°C
- III
- Warning
- 3
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Price
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, rt
Reference
- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic EstersAngewandte Chemie, 2020, 59(3), 1187-1191,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: 2922856-92-4 (silica supported) Solvents: Cyclooctane ; 16 h, 500 psi, 150 °C
Reference
- Silica Supported Organometallic IrI Complexes Enable Efficient Catalytic Methane BorylationJournal of the American Chemical Society, 2023, 145(14), 7992-8000,
Synthetic Circuit 4
Reaction Conditions
1.1 2 - 3 s, rt
Reference
- Palladium-Catalyzed Remote Diborylative Cyclization of Dienes with Diborons via Chain WalkingJournal of the American Chemical Society, 2021, 143(46), 19275-19281,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Reference
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical MechanismOrganic Letters, 2019, 21(17), 6597-6602,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Cyclohexane Catalysts: Diaquatetrakis[μ-[4′-[bis(4′-carboxy[1,1′-biphenyl]-4-yl)phosphino][1,1′-bipheny… (reaction products with di-μ-chlorobis(1,5-cyclooctadiene)diiridium) ; 15 h, 50 bar, 110 °C; cooled
Reference
- Metal-Organic Framework Stabilizes a Low-Coordinate Iridium Complex for Catalytic Methane BorylationJournal of the American Chemical Society, 2019, 141(28), 11196-11203,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Reference
- Method for preparing alkyl borate through boron esterification of alkyl halide without transition metal catalysis, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Pentane
Reference
- Calcium hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Calcium hydride Solvents: Pentane
Reference
- Calcium Hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 10
Reaction Conditions
Reference
- The Influence of Boryl Substituents on the Formation and Reactivity of Adjacent and Vicinal Free Radical CentersJournal of the American Chemical Society, 2000, 122(23), 5455-5463,
Synthetic Circuit 11
Reaction Conditions
Reference
- Determination of methylboronic acid in teboroxime by capillary gas chromatographyJournal of Chromatography, 1991, 585(2), 348-52,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Pentane
Reference
- Addition compounds of alkali metal hydrides. 28. Preparation of potassium dialkoxymonoalkylborohydrides from cyclic boronic esters. A new class of reducing agentsJournal of Organic Chemistry, 1986, 51(3), 337-42,
Synthetic Circuit 13
Reaction Conditions
Reference
- Method for preparation of 2-trifluoromethyl-4,5-dihydrooxepin derivatives, Japan, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: p-Xylene , Benzene-d6 ; rt
Reference
- Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of AlkenesJournal of the American Chemical Society, 2017, 139(36), 12758-12772,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
Reference
- Catalytic borylation of methaneScience (Washington, 2016, 351(6280), 1424-1427,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
Reference
- Catalyst-controlled selectivity in the C-H borylation of methane and ethaneScience (Washington, 2016, 351(6280), 1421-1424,
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- Methylboronic acid
- Pinacolborane
- Bis(pinacolato)diborane
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Preparation Products
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:94242-85-0)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:94242-85-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94242-85-0)
TANG SI LEI
15026964105
2881489226@qq.com
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Related Literature
-
Miao Guo,Shulin Zhong,Tian Xu,Yuqin Huang,Guanglin Xia,Tengfei Zhang,Xuebin Yu J. Mater. Chem. A, 2021,9, 23841-23849
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Senlin Qu,Xin Yuan,Yu Li,Xingyang Li,Xiujuan Zhou,Kexiang Zhang,Juan Xu,Changlai Yuan Nanoscale Adv., 2021,3, 2334-2342
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Yong-liang Liu,Ning Kang,Xue-bin Ke,Dong Wang,Hong-jun Wang RSC Adv., 2016,6, 27395-27403
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Jun-Song Tian,Zhi Tu,Feng Zhou,Jin-Sheng Yu Org. Chem. Front., 2023,10, 1759-1766
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Jennifer Guerra-Bubb,Rodney Croteau Nat. Prod. Rep., 2012,29, 683-696
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8. A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†Lennart Lykke,Niels Gregersen,Karl Anker Jørgensen,Mogens Johannsen Chem. Commun., 2014,50, 12098-12100
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Cédric Pitteloud,D. Hugh Powell,Henry E. Fischer Phys. Chem. Chem. Phys., 2001,3, 5567-5574
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94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane) Related Products
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- 90084-43-8((+)-Pinaneborane)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:94242-85-0)2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
99%
10.0g
199.0